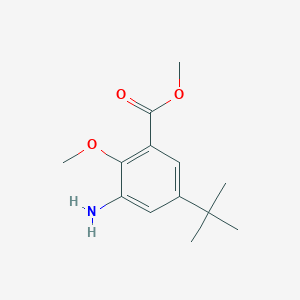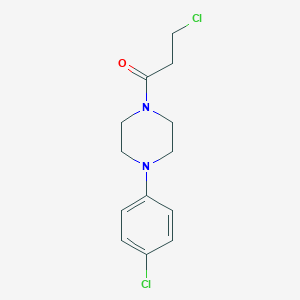
1,1-Dimethylpiperidin-1-ium-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylpiperidin-1-ium-4-one is an organic compound with the molecular formula C7H14NO. It is a quaternary ammonium compound, characterized by a piperidine ring with a ketone group at the fourth position and two methyl groups attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethylpiperidin-1-ium-4-one can be synthesized through the reaction of 1-methylpiperidin-4-one with methyl iodide. The reaction is typically carried out in acetone at 0°C, followed by stirring at room temperature for one hour . The reaction can be represented as follows:
1-methylpiperidin-4-one+methyl iodide→this compound iodide
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethylpiperidin-1-ium-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1,1-dimethylpiperidin-1-ium-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Dimethylpiperidin-1-ium-4-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a template in the synthesis of macrocycles.
Biology: Employed in the study of enzyme mechanisms and as a model compound in biochemical research.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,1-dimethylpiperidin-1-ium-4-one involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity. The presence of the quaternary ammonium group allows it to interact with negatively charged sites on proteins and other biomolecules, influencing their function and stability.
Comparaison Avec Des Composés Similaires
1,1-Dimethylpiperidin-1-ium-4-one can be compared with other similar compounds, such as:
1-Methylpiperidin-4-one: Lacks the additional methyl group on the nitrogen atom, resulting in different reactivity and properties.
4-(Diphenylmethylene)-1,1-dimethylpiperidin-1-ium: Contains a diphenylmethylene group, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
131703-79-2 |
|---|---|
Formule moléculaire |
C7H14NO+ |
Poids moléculaire |
128.19 g/mol |
Nom IUPAC |
1,1-dimethylpiperidin-1-ium-4-one |
InChI |
InChI=1S/C7H14NO/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3/q+1 |
Clé InChI |
XFTOTHNHXWGHQR-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCC(=O)CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate](/img/structure/B8514985.png)



![Ethyl 7-ethyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B8514997.png)



![1-(Cyclopropylmethyl)-4-[2-(hydroxymethyl)phenyl]piperidin-4-ol](/img/structure/B8515022.png)



